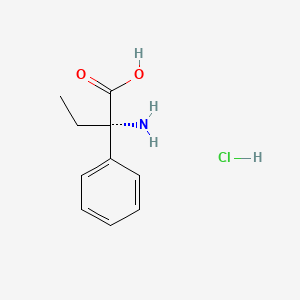
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine typically involves the bromination of 2,6-dichloro-3-methylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method involves mixing the raw material and bromination reagent in a solvent, followed by passing the mixture through a pipeline into a constant-temperature water bath reactor for the reaction under illumination .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
- 4-(Bromomethyl)benzoic acid
- 3,4-Bis(bromomethyl)furazan
- 4-(Bromomethyl)coumarin
Comparison: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity compared to other bromomethyl derivatives. For instance, 4-(Bromomethyl)benzoic acid is primarily used in the synthesis of antihypertensive agents, while 3,4-Bis(bromomethyl)furazan is more reactive and used in the synthesis of energetic compounds .
Eigenschaften
Molekularformel |
C7H6BrCl2N |
|---|---|
Molekulargewicht |
254.94 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,6-dichloro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
InChI-Schlüssel |
VKKMOGWXQSFIFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)


![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
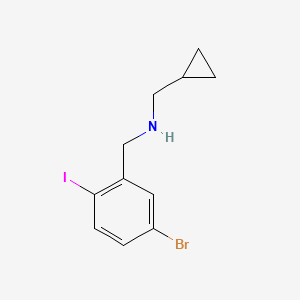
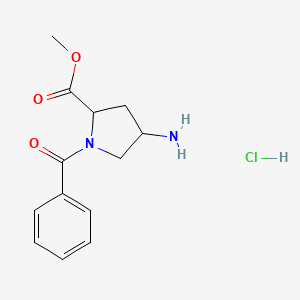
![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)

![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
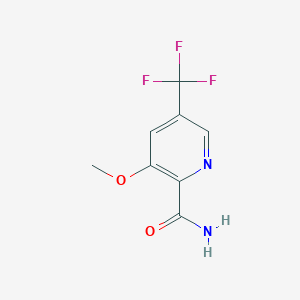
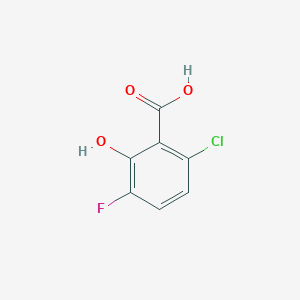
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
